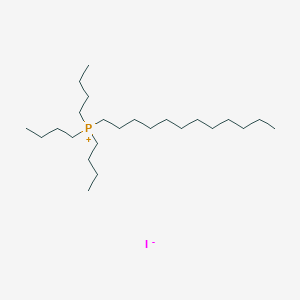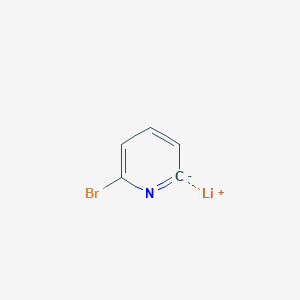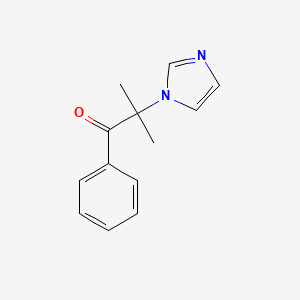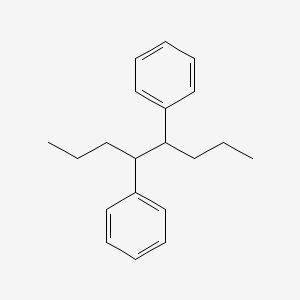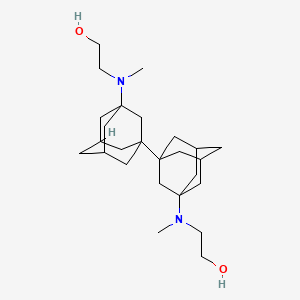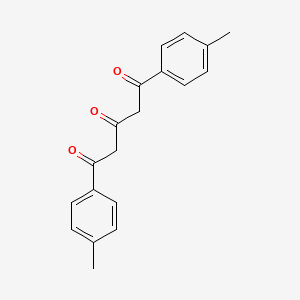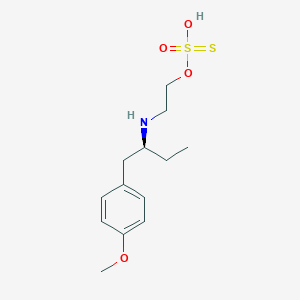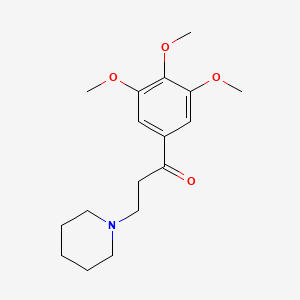
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is a synthetic organic compound that belongs to the class of ketones It features a piperidine ring attached to a propanone backbone, with a trimethoxyphenyl group at the terminal position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using trimethoxybenzene and an appropriate acyl chloride.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the piperidine derivative and the trimethoxyphenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Propanone, 3-(1-piperidinyl)-1-phenyl-: Lacks the trimethoxy groups, leading to different chemical and biological properties.
1-Propanone, 3-(1-piperidinyl)-1-(4-methoxyphenyl)-: Contains a single methoxy group, which may affect its reactivity and interactions.
Uniqueness
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties, reactivity, and potential biological activity.
特性
CAS番号 |
39010-16-7 |
|---|---|
分子式 |
C17H25NO4 |
分子量 |
307.4 g/mol |
IUPAC名 |
3-piperidin-1-yl-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO4/c1-20-15-11-13(12-16(21-2)17(15)22-3)14(19)7-10-18-8-5-4-6-9-18/h11-12H,4-10H2,1-3H3 |
InChIキー |
JZUVCFZZNLXANA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


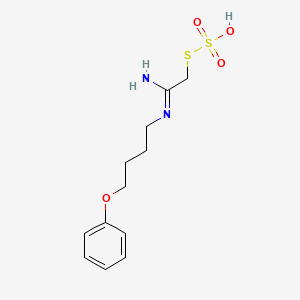
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
